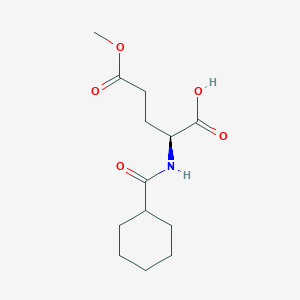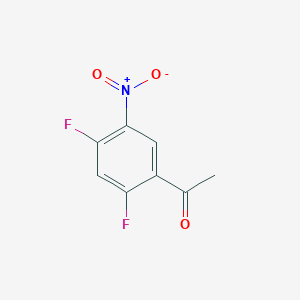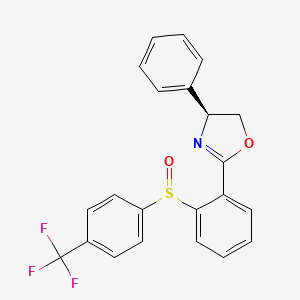
(S)-4-Phenyl-2-(2-((R)-(4-(trifluoromethyl)phenyl)sulfinyl)phenyl)-4,5-dihydrooxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-Phenyl-2-(2-(®-(4-(trifluoromethyl)phenyl)sulfinyl)phenyl)-4,5-dihydrooxazole is a chiral organosulfur compound It features a sulfinyl group attached to a phenyl ring, which is further connected to a dihydrooxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Phenyl-2-(2-(®-(4-(trifluoromethyl)phenyl)sulfinyl)phenyl)-4,5-dihydrooxazole typically involves the following steps:
Formation of the Sulfinyl Group: The sulfinyl group is introduced through the oxidation of a sulfide precursor.
Cyclization to Form the Dihydrooxazole Ring: The dihydrooxazole ring is formed through a cyclization reaction involving an amino alcohol and a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to precisely control reaction conditions such as temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-Phenyl-2-(2-(®-(4-(trifluoromethyl)phenyl)sulfinyl)phenyl)-4,5-dihydrooxazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-CPBA, H₂O₂
Reduction: LiAlH₄, sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Sulfide derivatives
Substitution: Functionalized aromatic compounds
Wissenschaftliche Forschungsanwendungen
(S)-4-Phenyl-2-(2-(®-(4-(trifluoromethyl)phenyl)sulfinyl)phenyl)-4,5-dihydrooxazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting sulfur-containing enzymes.
Materials Science: The compound is used in the development of advanced materials, including polymers and catalysts.
Biological Studies: It is employed in studies investigating the role of sulfur-containing compounds in biological systems.
Wirkmechanismus
The mechanism of action of (S)-4-Phenyl-2-(2-(®-(4-(trifluoromethyl)phenyl)sulfinyl)phenyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The sulfinyl group can form reversible covalent bonds with thiol groups in proteins, modulating their activity . This interaction can affect various signaling pathways and enzymatic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
(S)-4-Phenyl-2-(2-(®-(4-(trifluoromethyl)phenyl)sulfinyl)phenyl)-4,5-dihydrooxazole is unique due to its chiral nature and the presence of both a sulfinyl group and a dihydrooxazole ring. This combination of features imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C22H16F3NO2S |
|---|---|
Molekulargewicht |
415.4 g/mol |
IUPAC-Name |
(4S)-4-phenyl-2-[2-[4-(trifluoromethyl)phenyl]sulfinylphenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C22H16F3NO2S/c23-22(24,25)16-10-12-17(13-11-16)29(27)20-9-5-4-8-18(20)21-26-19(14-28-21)15-6-2-1-3-7-15/h1-13,19H,14H2/t19-,29?/m1/s1 |
InChI-Schlüssel |
JZECEAGTHMUYKY-COBFLCELSA-N |
Isomerische SMILES |
C1[C@@H](N=C(O1)C2=CC=CC=C2S(=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC=CC=C4 |
Kanonische SMILES |
C1C(N=C(O1)C2=CC=CC=C2S(=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


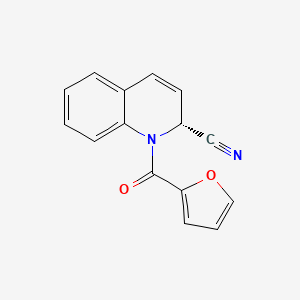
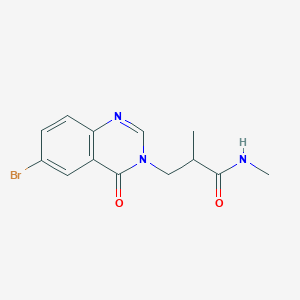
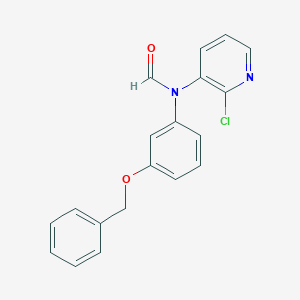
![5-[2-(2-fluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12847235.png)
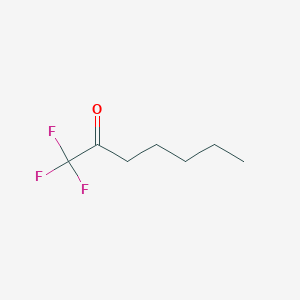
![(7-Methoxyimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12847244.png)
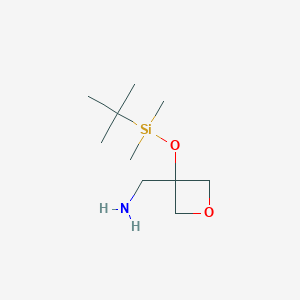

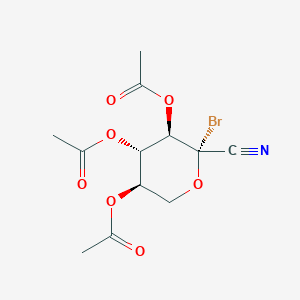
![1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12847269.png)
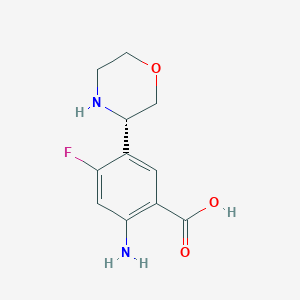
![4-Chloro-2-phenylbenzo[d]oxazole](/img/structure/B12847277.png)
